molecular formula C8H6BrCl2NO B2690047 5-Bromo-7-chloro-1-benzofuran-4-amine;hydrochloride CAS No. 2375259-41-7

5-Bromo-7-chloro-1-benzofuran-4-amine;hydrochloride

Cat. No.: B2690047
CAS No.: 2375259-41-7
M. Wt: 282.95
InChI Key: QMNLHWBSSVBTMS-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-1-benzofuran-4-amine hydrochloride is a halogenated benzofuran derivative with a molecular structure featuring bromine and chlorine substituents on the benzofuran core, coupled with an amine functional group protonated as a hydrochloride salt.

Properties

IUPAC Name

5-bromo-7-chloro-1-benzofuran-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO.ClH/c9-5-3-6(10)8-4(7(5)11)1-2-12-8;/h1-3H,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNLHWBSSVBTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C(=C(C=C2Cl)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chloro-1-benzofuran-4-amine;hydrochloride typically involves the bromination and chlorination of benzofuran derivatives. One common method includes the bromination of 7-chloro-1-benzofuran-4-amine followed by the formation of the hydrochloride salt . The reaction conditions often involve the use of bromine and hydrochloric acid under controlled temperatures to ensure selective halogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloro-1-benzofuran-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzofuran derivatives.

    Oxidation: Formation of benzofuran oxides.

    Reduction: Formation of benzofuran amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Research has shown that benzofuran derivatives, including 5-bromo-7-chloro-1-benzofuran-4-amine hydrochloride, exhibit notable antimicrobial properties. Studies indicate that compounds with bromine and chlorine substitutions can enhance antimicrobial efficacy against various pathogens.

Case Study: Antifungal Properties

A study highlighted the antifungal activity of benzofuran derivatives against plant pathogens. Compounds similar to 5-bromo-7-chloro-1-benzofuran-4-amine hydrochloride demonstrated synergistic effects when combined with established antifungal agents like amiodarone, suggesting potential for agricultural applications in preventing fungal infections in crops .

Antiviral Applications

The benzofuran scaffold has been recognized for its potential in antiviral therapies, particularly against Hepatitis C virus (HCV). Compounds within this class have shown the ability to inhibit RNA-dependent RNA polymerase, a crucial enzyme for viral replication.

Clinical Insights

In clinical studies, benzofuran derivatives have been linked to significant reductions in viral RNA levels in HCV-infected patients. The pharmacokinetic profiles of these compounds suggest that modifications can enhance their efficacy and reduce required dosages .

Anticancer Activity

Benzofuran derivatives are increasingly being explored as anticancer agents due to their ability to induce apoptosis in cancer cells. The structural features of 5-bromo-7-chloro-1-benzofuran-4-amine hydrochloride may contribute to its cytotoxic effects.

Research Findings

Recent investigations have identified several benzofuran compounds with promising anticancer activities against various cancer cell lines, including ovarian and breast cancer. Notably, certain derivatives have shown significant inhibitory effects on tumor growth, indicating their potential as lead compounds in cancer therapy .

Synthetic Methodologies

The synthesis of 5-bromo-7-chloro-1-benzofuran-4-amine hydrochloride involves several chemical transformations that highlight its versatility as a building block in organic synthesis.

Synthetic Pathways

Various synthetic routes have been developed to create benzofuran derivatives efficiently. These methods include:

  • Halogenation Reactions : Introducing bromine and chlorine atoms at specific positions on the benzofuran ring enhances biological activity.
  • Cyclization Techniques : Utilizing cyclization strategies allows for the formation of complex structures that can be further modified for specific applications .

Summary of Biological Activities

Activity Type Description References
AntimicrobialEffective against bacteria and fungi; synergistic effects with other agents
AntiviralInhibits HCV replication; reduces viral load in clinical settings
AnticancerInduces apoptosis; effective against various cancer cell lines
Synthetic UtilityVersatile building block for further chemical modifications

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloro-1-benzofuran-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may interfere with microbial cell wall synthesis or disrupt viral replication processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

While direct structural analogs of 5-Bromo-7-chloro-1-benzofuran-4-amine hydrochloride are absent in the provided evidence, comparisons can be drawn with other hydrochloride-containing compounds and benzofuran derivatives based on general pharmacological and physicochemical properties. Below is a detailed analysis:

Structural Comparison with Halogenated Amine Hydrochlorides

The compound shares functional similarities with other hydrochlorides, such as Tapentadol Hydrochloride (Fig. 1 in ) and Memantine Hydrochloride (Fig. 1 in ), which are pharmacologically active amines. Key differences include:

  • Tapentadol Hydrochloride : A centrally acting analgesic with a phenethylamine backbone, lacking halogen substituents. Its hydrochloride salt enhances water solubility for oral administration.
  • Memantine Hydrochloride : An NMDA receptor antagonist with an adamantane structure; its hydrochloride form improves bioavailability.

Comparison with Benzofuran Derivatives

Benzofuran-based compounds are known for diverse bioactivities. For example:

  • Dosulepin Hydrochloride (Fig. 1 in ): A tricyclic antidepressant with a dibenzothiepine core, unrelated to benzofuran.
  • Chlorphenoxamine Hydrochloride (Fig. 1 in ): An antihistamine with an ethanolamine structure.

Physicochemical Properties of Hydrochloride Salts

Hydrochloride salts are commonly used to improve solubility and stability. For instance:

  • Benzydamine Hydrochloride (Fig. 1 in ): A non-steroidal anti-inflammatory drug (NSAID) with improved aqueous solubility due to the hydrochloride moiety.
  • 5-Bromo-7-chloro-1-benzofuran-4-amine hydrochloride : Likely exhibits moderate solubility in polar solvents, similar to other amine hydrochlorides, though exact data is unavailable.

Data Table: Comparative Overview of Hydrochloride Compounds

Compound Core Structure Halogen Substituents Pharmacological Use Key Reference
5-Bromo-7-chloro-1-benzofuran-4-amine HCl Benzofuran Br, Cl Undisclosed
Tapentadol HCl Phenethylamine None Analgesic
Memantine HCl Adamantane None Neurodegenerative therapy
Benzydamine HCl Indazole None Anti-inflammatory
Dosulepin HCl Dibenzothiepine None Antidepressant

Biological Activity

5-Bromo-7-chloro-1-benzofuran-4-amine;hydrochloride is a novel compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its synthesis, biological activity, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C10_{10}H7_{7}BrClN and a molecular weight of approximately 231.48 g/mol. Its structure consists of a benzofuran core, characterized by a fused benzene and furan ring, with bromine and chlorine substituents that significantly influence its chemical reactivity and biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Halogenation : Introduction of bromine and chlorine groups onto the benzofuran scaffold.
  • Amine Formation : Conversion of precursor compounds into the amine form.
  • Hydrochloride Salt Formation : Protonation of the amine group to enhance solubility.

These methods are crucial for producing the compound in laboratory settings for further biological testing .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In preliminary studies, derivatives with similar structures have shown effectiveness against various bacterial strains:

CompoundActivityMinimum Inhibitory Concentration (MIC)
5-Bromo DerivativeAntibacterial29.76 - 31.96 μmol/L
3-Benzofurancarboxylic Acid DerivativesAntifungalMIC ~100 μg/mL against C. albicans

These findings suggest that compounds with halogen substitutions can enhance antimicrobial efficacy, making them promising candidates for developing new antibiotics .

Anticancer Activity

The anticancer potential of benzofuran derivatives, including this compound, has been explored in various studies. Notably, benzofuran derivatives have demonstrated significant antiproliferative effects against cancer cell lines:

  • Mechanism : The compound may induce apoptosis through interactions with specific cellular pathways, influencing cell growth regulation.
  • Research Findings : Studies have shown that structural modifications can lead to increased potency against tumor cells, with some derivatives exhibiting up to four times greater activity compared to unsubstituted analogs .

Study on Antimicrobial Activity

A study conducted on related benzofuran derivatives reported their effectiveness against Gram-positive bacteria and fungi. The results indicated that certain compounds exhibited synergistic antifungal activity when combined with existing antifungal agents . This highlights the potential for using this compound in combination therapies.

Study on Anticancer Properties

A review of benzo[b]furan derivatives from 2011 to 2022 summarized their diverse biological activities, including anticancer effects. The introduction of specific functional groups was found to enhance the antiproliferative activity significantly . Such findings underline the importance of structural modifications in optimizing therapeutic efficacy.

Q & A

How can researchers optimize the synthetic route for 5-Bromo-7-chloro-1-benzofuran-4-amine hydrochloride?

Basic Question
Methodological Answer :
Optimization involves systematic variation of reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) to maximize yield and purity. For halogenated benzofuran derivatives, nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) are common. Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress. Purification via recrystallization or column chromatography should be validated using melting point analysis and spectroscopic techniques (NMR, IR) .

What spectroscopic techniques are most effective for characterizing 5-Bromo-7-chloro-1-benzofuran-4-amine hydrochloride?

Basic Question
Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. 19^{19}F NMR (if applicable) and 35^{35}Cl/79^{79}Br NMR can confirm halogen positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula.
  • IR Spectroscopy : Confirms amine (-NH2_2) and hydrochloride salt formation via N-H stretching (2500–3300 cm1^{-1}) .

How should researchers approach X-ray crystallographic analysis of this compound?

Basic Question
Methodological Answer :

  • Crystallization : Use solvent diffusion or slow evaporation to obtain single crystals.
  • Data Collection : Employ synchrotron or in-house X-ray sources.
  • Refinement : Use SHELXL for small-molecule refinement. Validate thermal parameters and occupancy ratios to resolve disorder. ORTEP-3 can generate publication-quality molecular graphics .

How can contradictory data between HPLC purity assays and NMR integration be resolved?

Advanced Research Question
Methodological Answer :

  • Cross-Validation : Repeat HPLC with alternative columns (C18 vs. phenyl) and mobile phases.
  • NMR Relaxation Delays : Ensure full relaxation of nuclei to prevent integration errors.
  • Impurity Identification : Use LC-MS to detect non-UV-active impurities. Statistical analysis (e.g., Grubbs’ test) can identify outliers .

What experimental strategies are recommended for studying the electronic effects of bromo and chloro substituents on reactivity?

Advanced Research Question
Methodological Answer :

  • Computational Modeling : DFT calculations (e.g., Gaussian) to map electron density and frontier molecular orbitals.
  • Kinetic Studies : Compare reaction rates under controlled conditions (e.g., Hammett plots).
  • Spectroscopic Probes : UV-Vis to monitor charge-transfer transitions influenced by halogens .

How does polymorphism impact the biological activity of this compound, and how can it be characterized?

Advanced Research Question
Methodological Answer :

  • Screening : Use solvent-mediated crystallization to isolate polymorphs.
  • Characterization : XRD for lattice structure, DSC/TGA for thermal stability.
  • Bioactivity Assays : Compare IC50_{50} values across polymorphs in cell-based models. Environmental stress testing (humidity, temperature) evaluates stability .

What computational tools are suitable for predicting interactions between this compound and biological targets?

Advanced Research Question
Methodological Answer :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite for binding affinity prediction.
  • MD Simulations : GROMACS for conformational dynamics over time.
  • Pharmacophore Modeling : Identify critical halogen-bonding motifs using MOE .

How can degradation pathways of this compound be systematically studied under physiological conditions?

Advanced Research Question
Methodological Answer :

  • Forced Degradation : Expose to hydrolytic (pH 1–13), oxidative (H2_2O2_2), and photolytic conditions.
  • Analytical Profiling : LC-MS/MS to identify degradation products.
  • Kinetic Modeling : Pseudo-first-order kinetics to estimate half-lives .

What methods are recommended for resolving discrepancies in crystallographic data refinement?

Advanced Research Question
Methodological Answer :

  • Twinned Data : Use SHELXL’s TWIN/BASF commands for refinement.
  • Disorder Modeling : Split occupancy for overlapping atoms. Validate with residual density maps.
  • Cross-Checking : Compare bond lengths/angles with Cambridge Structural Database (CSD) entries .

How should researchers design statistical frameworks for biological assay reproducibility?

Advanced Research Question
Methodological Answer :

  • Power Analysis : Determine sample size using G*Power to ensure statistical significance.
  • Replicates : Include technical and biological triplicates.
  • Error Analysis : Use ANOVA to differentiate inter- vs. intra-experimental variability. Triangulate data with orthogonal assays (e.g., SPR vs. ITC) .

Notes

  • Software Citations : SHELX , ORTEP-3 , and Gaussian should be cited where applicable.
  • Data Integrity : Triangulation of methods (e.g., NMR, XRD, MS) is critical for validating structural assignments .
  • Safety Protocols : Follow guidelines for handling halogenated amines, including fume hood use and waste disposal .

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